Flurpiridaz (18F)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

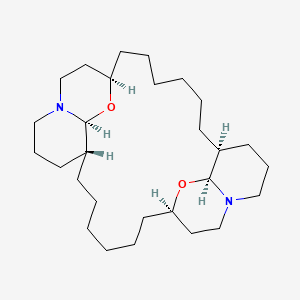

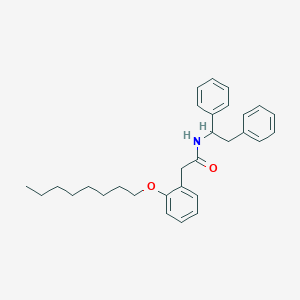

Flurpiridaz (18F) is a novel positron emission tomography (PET) myocardial perfusion imaging (MPI) radiotracer. It is a structural analog of pyridaben and binds to mitochondrial complex I with high affinity. Flurpiridaz (18F) has been developed specifically for MPI PET imaging studies in patients suspected of having coronary artery disease (CAD) .

Métodos De Preparación

The synthesis of Flurpiridaz (18F) involves the radiolabeling of a pyridaben derivative with fluorine-18. The process can be fully automated on a modular lab-pharmtracer device without external purification. The precursor is obtained by multi-step synthesis starting from mucochloric acid, yielding the desired product with 35% efficiency. The radiolabeling is performed using the stable isotope [19F]F and TBA-HCO3 PTC, resulting in a high yield of the fluorinated compound. The automated synthesis on the ML-PT device provides a radiochemical yield of 55-65% with more than 98% radiochemical purity .

Análisis De Reacciones Químicas

Flurpiridaz (18F) undergoes nucleophilic substitution reactions. The synthesis involves a nucleophilic attack by fluorine-18 on a tosylated precursor, followed by high-performance liquid chromatography (HPLC) purification and reformulation in saline containing 2% ethanol . The major product formed from this reaction is the radiolabeled Flurpiridaz (18F), which is used for PET imaging.

Aplicaciones Científicas De Investigación

Flurpiridaz (18F) is primarily used in myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease (CAD). It provides high image quality and accurate absolute blood flow quantification, making it an ideal precision tool for non-invasive assessment of myocardial blood flow and the entire spectrum of ischemic heart disease . The compound is nearing completion of studies necessary for regulatory approval and has shown efficacy in detecting obstructive CAD .

Mecanismo De Acción

Flurpiridaz (18F) binds to mitochondrial complex I (NADH dehydrogenase) with high affinity. This binding inhibits the activity of the enzyme, which is primarily found in myocardial cells. The high first-pass extraction into cardiomyocytes and very slow washout from the heart make it an effective radiotracer for myocardial perfusion imaging .

Comparación Con Compuestos Similares

Flurpiridaz (18F) is compared with other PET MPI agents such as 13N-ammonia and 82Rb. It has a higher myocardial extraction fraction, lower positron range, and higher image resolution compared to these agents. The linear relationship between Flurpiridaz (18F) uptake and myocardial blood flow allows for more accurate myocardial blood flow quantitation . Similar compounds include 13N-ammonia and 82Rb, but Flurpiridaz (18F) is considered superior due to its unique properties and higher diagnostic performance .

Propiedades

Número CAS |

863887-89-2 |

|---|---|

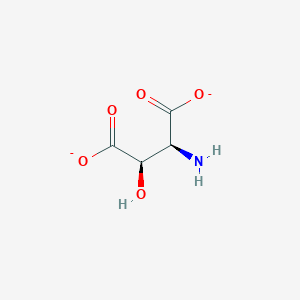

Fórmula molecular |

C18H22ClFN2O3 |

Peso molecular |

367.8 g/mol |

Nombre IUPAC |

2-tert-butyl-4-chloro-5-[[4-(2-(18F)fluoranylethoxymethyl)phenyl]methoxy]pyridazin-3-one |

InChI |

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3/i20-1 |

Clave InChI |

RMXZKEPDYBTFOS-LRFGSCOBSA-N |

SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |

SMILES isomérico |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCC[18F])Cl |

SMILES canónico |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |

| 863887-89-2 | |

Sinónimos |

BMS 747158-02 BMS-747158-02 BMS747158-02 F-18 BMS-747158-02 flurpiridaz F18 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243463.png)

![(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone](/img/structure/B1243476.png)

![(2S,5R)-5-(3-Hydroxy-phenyl)-1-{2-[(S)-3-(4-hydroxy-phenyl)-2-mercapto-propionylamino]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B1243479.png)